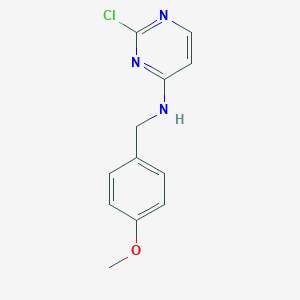

2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine

説明

特性

IUPAC Name |

2-chloro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c1-17-10-4-2-9(3-5-10)8-15-11-6-7-14-12(13)16-11/h2-7H,8H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYHJKZKECLILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Salt-Forming Reaction and Cyanamide Cyclization

The foundational step in synthesizing the pyrimidine core involves converting malononitrile into dimethyl propylene diimine dihydrochloride. As described in patent CN1467206A, this process utilizes a composite solvent system (e.g., dimethylformamide, petroleum ether) and anhydrous hydrogen chloride under pressurized conditions (0–20 atm) at temperatures ranging from −25°C to 120°C. The reaction achieves approximately 17% hydrochloric acid saturation before filtration and solvent washing.

Key reaction parameters:

| Parameter | Range/Value | Impact on Yield |

|---|---|---|

| Temperature | −25°C to 120°C | Higher yields at 80–100°C |

| HCl Pressure | 0–20 atm | Optimal at 10–15 atm |

| Solvent Composition | DMF + Petroleum Ether | Reduces side products |

Subsequent cyanamide reaction with 50% H<sub>2</sub>NCN in aqueous potassium hydroxide (9–13 wt%) generates 3-amino-3-methoxy-N-cyano-2-propene imine. This intermediate undergoes condensation in the presence of catalysts (undisclosed in patents) to yield 2-chloro-4,6-dimethoxypyrimidine, a precursor for further functionalization.

N-Alkylation with 4-Methoxybenzylamine

The final step introduces the 4-methoxybenzyl group via nucleophilic substitution. Using 2-chloro-4,6-dimethoxypyrimidine and 4-methoxybenzylamine, the reaction proceeds in polar aprotic solvents (e.g., DMF, DMSO) with bases such as potassium carbonate or sodium hydride. Patent CN103554036B highlights the use of sulfuryl chloride (SO<sub>2</sub>Cl<sub>2</sub>) in dichloromethane to facilitate chlorination at the 2-position, achieving yields exceeding 75% under optimized conditions.

Alternative Chlorination Strategies

Recent advancements prioritize selective chlorination to minimize byproducts. A notable method involves substituting methylthio groups with chlorine using sulfuryl chloride:

Reaction scheme:

-

Substitution: 2-Methylthio-4-methoxy-pyrimidine-ethyl formate + NaOH → 2-Methoxy-4-methylthio intermediate.

-

Chlorination: Intermediate + SO<sub>2</sub>Cl<sub>2</sub> → 2-Chloro-4-methoxy-pyrimidine-ethyl formate.

This approach avoids isomer formation (e.g., 4-chloro-2-substituted byproducts) by leveraging the methylthio group’s superior leaving capacity.

Optimized conditions:

-

Solvent: Dichloromethane (low polarity reduces side reactions).

-

Temperature: 0°C to room temperature (prevents over-chlorination).

Reaction Condition Optimization

Yield and purity depend critically on controlling variables such as solvent polarity, base strength, and reaction duration.

Solvent Systems

Composite solvents enhance intermediate solubility while suppressing undesired pathways:

Catalytic Effects

Although patents seldom disclose catalysts, academic studies suggest:

-

Triethylamine accelerates substitution by scavenging HCl.

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.

Purification and Characterization

Crude products require rigorous purification to achieve pharmaceutical-grade purity.

Chromatographic Methods

Analytical Validation

| Technique | Key Data | Purpose |

|---|---|---|

| HPLC | Retention time: 8.2 min (C18 column) | Purity assessment |

| <sup>1</sup>H NMR | δ 8.21 (s, 1H, pyrimidine-H) | Confirm substitution pattern |

| LC-MS | m/z 249.69 [M+H]<sup>+</sup> | Molecular weight verification |

Industrial-Scale Considerations

Transitioning from lab to production requires addressing:

-

Continuous flow reactors for precise temperature control during exothermic chlorination.

-

Solvent recovery systems to reduce waste in composite solvent processes.

-

Automated pH adjustment to maintain optimal reaction kinetics.

Emerging Methodologies

Recent innovations focus on:

-

Microwave-assisted synthesis reducing reaction times from hours to minutes.

-

Enzymatic catalysis for greener chlorination pathways.

化学反応の分析

2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.

Industry: The compound is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved may include inhibition of protein synthesis or disruption of cellular signaling processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Halogen and Heterocycle Modifications

- 2-Chloro-N-(2-(Trifluoromethyl)Benzyl)Thieno[3,2-d]Pyrimidin-4-Amine (): Structure: Replaces the pyrimidine ring with a thieno[3,2-d]pyrimidine core. Properties: The thiophene ring increases electron-deficient character, enhancing SNAr reactivity. The trifluoromethyl group improves metabolic stability. Synthesis: SNAr reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with 2-(trifluoromethyl)benzylamine (>95% yield) .

- 6-Iodo-N-(4-Methoxybenzyl)Thieno[3,2-d]Pyrimidin-4-Amine (): Structure: Iodo substituent at position 6 on the thieno-pyrimidine core. Applications: Iodine allows for further functionalization via cross-coupling reactions.

Positional Isomerism

Amine Side Chain Variations

Aromatic vs. Aliphatic Substituents

- 2-Chloro-N-(Cyclopropylmethyl)Pyrimidin-4-Amine (): Structure: Cyclopropylmethyl group instead of 4-methoxybenzyl. Physicochemical Data: Molecular weight 183.64, XLogP3 2.2 .

2-Chloro-N-(4-(Methylthio)Phenyl)Pyrimidin-4-Amine ():

- Structure : Methylthio-phenyl group introduces sulfur for hydrogen bonding.

- Synthesis : SNAr reaction with 4-(methylthio)aniline.

Electron-Donating vs. Electron-Withdrawing Groups

Physicochemical and ADMET Properties

| Compound | Molecular Weight | XLogP3 | Hydrogen Bond Donors | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|

| Target Compound* | ~275.7 | 2.8 | 1 | 37.8 |

| 2-Chloro-N-(Cyclopropylmethyl) | 183.64 | 2.2 | 1 | 37.8 |

| 2-Chloro-N-(Isopropylsulfonyl Phenyl) | 311.79 | 3.1 | 1 | 71.3 |

| 4-Chloro-N-(1-Methylpyrazol-4-yl) | 209.6 | 1.5 | 1 | 54.2 |

*Estimated based on analogs.

生物活性

2-Chloro-N-(4-methoxybenzyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, identified by the CAS number 115581-31-2, is being explored for various pharmacological effects, including its role as an inhibitor in certain biochemical pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular structure of this compound includes a pyrimidine ring substituted with a chloro group and a methoxybenzyl moiety. The presence of these functional groups is believed to influence its biological activity significantly.

The biological activity of this compound may be attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures can inhibit key enzymes and receptors involved in cellular signaling pathways.

- Enzyme Inhibition : Compounds in the pyrimidine class are often investigated for their ability to inhibit enzymes such as kinases and phosphatases, which play crucial roles in cell proliferation and survival.

- Receptor Modulation : The methoxybenzyl group may enhance binding affinity to certain receptors, potentially modulating their activity and influencing downstream signaling pathways.

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

- Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. For instance, related compounds have demonstrated the ability to activate apoptotic pathways in various cancer cell lines, indicating potential use in cancer therapy .

- Antimicrobial Properties : Similar pyrimidine derivatives have shown antimicrobial activity against various pathogens. The structural features of this compound may confer similar properties, warranting further exploration in this area .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of pyrimidine derivatives. Studies suggest that modifications at specific positions on the pyrimidine ring or the substituents can significantly affect biological activity.

| Modification | Effect on Activity |

|---|---|

| Chloro Group | Enhances lipophilicity, potentially increasing membrane permeability |

| Methoxy Group | May improve binding affinity to target proteins |

| Substituent Variations | Different substituents can lead to varying degrees of enzyme inhibition or receptor modulation |

Case Studies

- Anticancer Studies : In vitro studies have shown that related compounds induce apoptosis by activating caspase pathways in human cancer cell lines. These findings suggest that this compound could be further evaluated for its anticancer properties through detailed mechanistic studies.

- Antimicrobial Evaluations : Similar pyrimidine compounds have been tested against bacterial strains, showing significant inhibitory effects. Future studies should include testing this compound against a range of microbial pathogens to establish its antimicrobial spectrum and potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。